molecular formula C5H2FNS B3291339 Thiazole, 2-ethynyl-4-fluoro- CAS No. 872122-47-9

Thiazole, 2-ethynyl-4-fluoro-

Cat. No. B3291339
M. Wt: 127.14 g/mol
InChI Key: SWRLZWHJISBEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. It belongs to the azole family, which also includes imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. It emits an odor similar to pyridine and is naturally found in Vitamin B1 (thiamine) . Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system function by aiding neurotransmitter synthesis, such as acetylcholine .


Synthesis Analysis

The synthesis of thiazole derivatives involves various methods, including cyclization reactions, condensation reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain novel compounds related to the thiazole scaffold. These derivatives exhibit a wide range of biological activities, making them valuable targets for drug development .


Molecular Structure Analysis

The thiazole ring’s planarity and aromaticity contribute to its reactivity. Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution is possible at the C-2 atom. Understanding the electronic properties and spatial arrangement of substituents on the thiazole ring is crucial for designing functional molecules .


Chemical Reactions Analysis

Thiazoles participate in various chemical reactions, including electrophilic and nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have explored these reactions to modify the thiazole scaffold and enhance its biological properties .


Physical And Chemical Properties Analysis

  • Natural Occurrence : Found in Vitamin B1 (thiamine) .

properties

IUPAC Name

2-ethynyl-4-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c1-2-5-7-4(6)3-8-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRLZWHJISBEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CS1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 2-ethynyl-4-fluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazole, 2-ethynyl-4-fluoro-
Reactant of Route 2
Thiazole, 2-ethynyl-4-fluoro-
Reactant of Route 3
Reactant of Route 3
Thiazole, 2-ethynyl-4-fluoro-
Reactant of Route 4
Thiazole, 2-ethynyl-4-fluoro-
Reactant of Route 5
Thiazole, 2-ethynyl-4-fluoro-
Reactant of Route 6
Thiazole, 2-ethynyl-4-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.